molecular formula C16H19NO3 B14188243 Methyl 4-(5-pentyl-1,2-oxazol-3-YL)benzoate CAS No. 835594-25-7

Methyl 4-(5-pentyl-1,2-oxazol-3-YL)benzoate

Cat. No.: B14188243
CAS No.: 835594-25-7
M. Wt: 273.33 g/mol
InChI Key: AZDMZOMKPIMCQT-UHFFFAOYSA-N
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Description

Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate typically involves the reaction of 4-(5-pentyl-1,2-oxazol-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

835594-25-7

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 4-(5-pentyl-1,2-oxazol-3-yl)benzoate

InChI

InChI=1S/C16H19NO3/c1-3-4-5-6-14-11-15(17-20-14)12-7-9-13(10-8-12)16(18)19-2/h7-11H,3-6H2,1-2H3

InChI Key

AZDMZOMKPIMCQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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